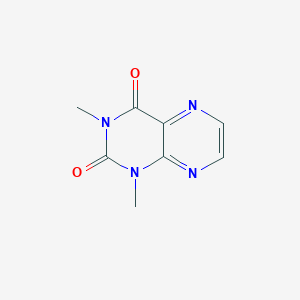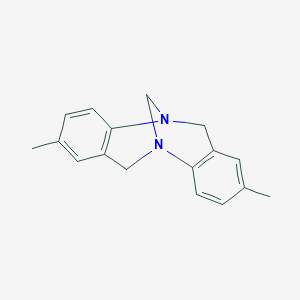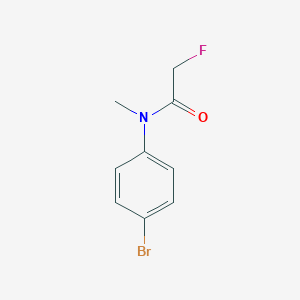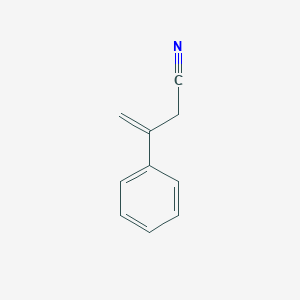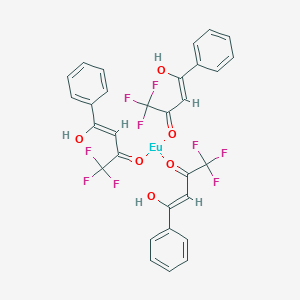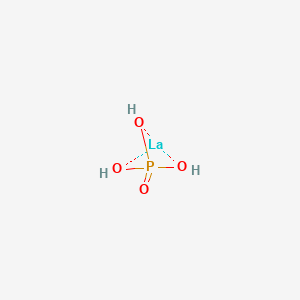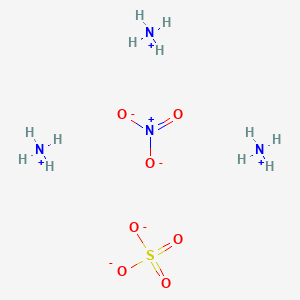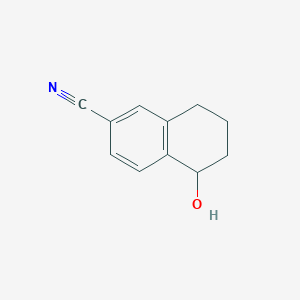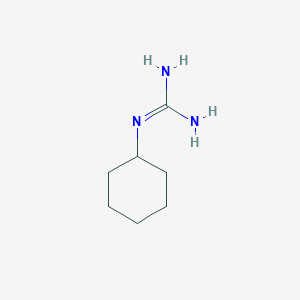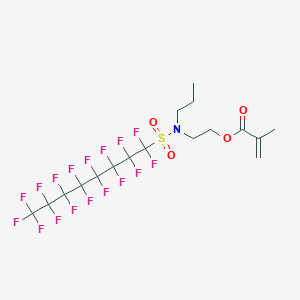
2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl methacrylate, commonly known as HFOPA, is a fluorinated monomer that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a methacrylate-based monomer that contains a fluorinated sulfonamide group, which imparts hydrophobicity and low surface energy to the polymer synthesized from it.
Mecanismo De Acción
The mechanism of action of HFOPA is based on its unique chemical structure, which contains a fluorinated sulfonamide group. The fluorine atoms in the sulfonamide group are highly electronegative, which results in a partial negative charge on the sulfur atom. This partial negative charge can interact with positively charged groups, such as amino groups in proteins and nucleic acids, through electrostatic interactions. This interaction can alter the conformation and function of the biomolecules, leading to biological effects.
Efectos Bioquímicos Y Fisiológicos
HFOPA has been shown to have various biochemical and physiological effects, including antimicrobial activity, protein adsorption inhibition, and cell adhesion inhibition. The hydrophobicity and low surface energy of HFOPA can prevent the adsorption of proteins and cells onto surfaces modified with it, which can be useful in applications where biocompatibility is important. Additionally, HFOPA has been shown to have antimicrobial activity against various bacteria and fungi, which can be useful in medical and industrial applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HFOPA has several advantages for lab experiments, including its high purity, ease of synthesis, and versatility in surface modification and polymer synthesis. However, HFOPA can be difficult to handle due to its low solubility in water and polar solvents, which can limit its use in some applications. Additionally, the toxicity of HFOPA and its derivatives is not well understood, which can be a limitation for some applications.
Direcciones Futuras
There are several future directions for the research on HFOPA, including the development of new synthesis methods, the investigation of its toxicity and biocompatibility, and the exploration of its applications in drug delivery and tissue engineering. Additionally, the use of HFOPA in surface modification and anti-fouling coatings for marine applications is an area of active research. Overall, the unique properties of HFOPA make it a promising candidate for various scientific research applications, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of HFOPA involves the reaction of 2-aminoethyl methacrylate with perfluorooctanesulfonyl fluoride (POSF). The reaction proceeds via a nucleophilic substitution mechanism, where the amino group in 2-aminoethyl methacrylate attacks the electrophilic carbon in POSF, resulting in the formation of HFOPA. The reaction requires the use of a base catalyst, such as triethylamine, and a polar solvent, such as dimethylformamide. The yield of the reaction is typically high, and the purity of the product can be improved through distillation or recrystallization.
Aplicaciones Científicas De Investigación
HFOPA has been used in a wide range of scientific research applications, including surface modification, drug delivery, and tissue engineering. Due to its hydrophobicity and low surface energy, HFOPA can be used to modify the surface properties of various materials, such as metals, polymers, and ceramics. The modified surfaces exhibit improved water repellency, reduced friction, and increased biocompatibility. HFOPA has also been used as a building block for the synthesis of amphiphilic block copolymers, which can self-assemble into micelles and vesicles for drug delivery applications. Additionally, HFOPA-based polymers have been used as scaffolds for tissue engineering, where they can provide a suitable microenvironment for cell growth and differentiation.
Propiedades
Número CAS |
13285-40-0 |
|---|---|
Nombre del producto |
2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl methacrylate |
Fórmula molecular |
C17H16F17NO4S |
Peso molecular |
653.4 g/mol |
Nombre IUPAC |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(propyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H16F17NO4S/c1-4-5-35(6-7-39-9(36)8(2)3)40(37,38)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h2,4-7H2,1,3H3 |
Clave InChI |
XBWYIWRSPVIPCH-UHFFFAOYSA-N |
SMILES |
CCCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
CCCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Otros números CAS |
13285-40-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



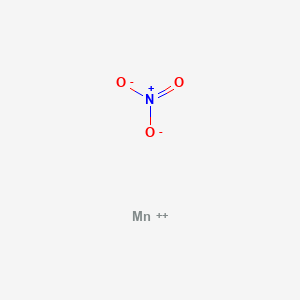
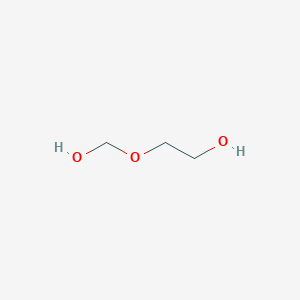
![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
